Nonionic surfactant mixtures varying in the number of repeating ethoxy (oxy-1,2-ethanediyl) groups. They are used as detergents, emulsifiers, wetting agents, defoaming agents, etc. Nonoxynol-9, the compound with 9 repeating ethoxy groups, is a spermatocide, formulated primarily as a component of vaginal foams and creams.
Nonoxynol-9
CAS No.: 26571-11-9
Cat. No.: VC0537468
Molecular Formula: C33H60O10
Molecular Weight: 616.8 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 26571-11-9 |
---|---|
Molecular Formula | C33H60O10 |
Molecular Weight | 616.8 g/mol |
IUPAC Name | 2-[2-[2-[2-[2-[2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
Standard InChI | InChI=1S/C33H60O10/c1-2-3-4-5-6-7-8-9-32-10-12-33(13-11-32)43-31-30-42-29-28-41-27-26-40-25-24-39-23-22-38-21-20-37-19-18-36-17-16-35-15-14-34/h10-13,34H,2-9,14-31H2,1H3 |
Standard InChI Key | FBWNMEQMRUMQSO-UHFFFAOYSA-N |
SMILES | CCCCCCCCCC1=CC=C(C=C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Canonical SMILES | CCCCCCCCCC1=CC=C(C=C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Appearance | Solid powder |
Boiling Point | 250 °C |
Colorform | Almost colorless liquid |
Flash Point | 197 °C (closed cup) 197 °C c.c. |
Melting Point | 6 °C |
Introduction
Chemical and Physical Properties of Nonoxynol-9
Structural Characteristics
Nonoxynol-9 is a polyoxyethylene derivative of nonylphenol, consisting of a hydrophobic nonylphenyl group linked to a hydrophilic polyethylene glycol chain with nine ethylene oxide units . This amphiphilic structure enables its surfactant properties, critical for destabilizing sperm membranes. The compound’s molecular weight is 616.82 g/mol, and its density is approximately 1.044 g/cm³ at room temperature .
Table 1: Key Physicochemical Properties of Nonoxynol-9
Property | Value | Source |
---|---|---|
CAS Number | 14409-72-4 | |
Molecular Formula | ||
Boiling Point | 662.1 ± 55.0 °C (Predicted) | |
Solubility | Chloroform, Ethyl Acetate, Methanol (Slight) | |
pKa | 14.36 ± 0.10 |
Mechanism of Spermicidal Action
Membrane Disruption
N-9 lyses sperm plasma membranes through hydrophobic interactions with lipid bilayers, causing rapid immobilization . This disrupts ion gradients and ATP production, impairing motility within minutes of exposure . Electron microscopy studies confirm structural damage to the acrosome, mitochondria, and flagellar axoneme, which are critical for fertilization .
Biochemical Interference
Beyond physical disruption, N-9 inhibits key enzymatic processes:
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Acrosin Activity: Reduced by 67% in treated sperm, impairing zona pellucida penetration .
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Reactive Oxygen Species (ROS): N-9 increases ROS production, inducing oxidative stress that damages DNA and proteins .
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Hemizona Binding: Sperm-egg binding capacity decreases by 80% post-treatment, as shown in competitive binding assays .
Clinical Efficacy and Limitations
Contraceptive Performance
A multicenter trial of 1,500 women using N-9 products reported a 6-month pregnancy rate of 12.5%, corresponding to a Pearl index of 21.4 . Efficacy varies with adherence: perfect-use failure rates are 5–10%, rising to 20–30% with typical use due to inconsistent application .
Table 2: Sperm Functional Parameters After N-9 Exposure
Study | Progressive Motility Reduction | Penetration Distance (mm) | Source |
---|---|---|---|
Mauck et al. (1997a) | 100% | 0 ± 0 | |
Mauck et al. (1997c) | 82% | 0.5 ± 0.8 | |
Mauck et al. (1997b) | 91% | 0.2 ± 0.4 |
Microbicidal Claims and Failures
Despite in vitro activity against Neisseria gonorrhoeae and Chlamydia trachomatis, a randomized controlled trial in Cameroon found no protective effect against these pathogens (RR = 1.2, 95% CI: 0.9–1.6) . Paradoxically, N-9 use correlated with a 50% increase in HIV incidence due to mucosal inflammation .
Contemporary Alternatives and Recommendations
Next-Generation Spermicides
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Benzalkonium Chloride: A quaternary ammonium compound with lower irritation potential and antiviral activity .
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Cellulose Sulfate: Dual-function agent with spermicidal and microbicidal properties, though phase III trials showed mixed HIV protection .
Non-Chemical Methods
Hormonal contraceptives (e.g., oral pills, implants) and barrier devices (e.g., copper IUDs) offer superior efficacy (Pearl index <1) without mucosal damage .
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